Cas no 2680587-00-0 (6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine)

6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine 化学的及び物理的性質
名前と識別子
-
- 2680587-00-0
- EN300-28270917
- 6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine
- 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine
-
- インチ: 1S/C8H12N4/c9-6-3-8(4-10-5-8)12-2-1-11-7(6)12/h1-2,6,10H,3-5,9H2
- InChIKey: UDFAWMMKASZRSB-UHFFFAOYSA-N
- SMILES: N12C=CN=C1C(CC12CNC1)N
計算された属性
- 精确分子量: 164.106196400g/mol
- 同位素质量: 164.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.9Ų
- XLogP3: -1.8
6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270917-1g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 1g |
$1686.0 | 2023-09-09 | ||
Enamine | EN300-28270917-1.0g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 1.0g |
$1686.0 | 2025-03-19 | |
Enamine | EN300-28270917-5g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 5g |
$4890.0 | 2023-09-09 | ||
Enamine | EN300-28270917-0.05g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 0.05g |
$1417.0 | 2025-03-19 | |
Enamine | EN300-28270917-10.0g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 10.0g |
$7250.0 | 2025-03-19 | |
Enamine | EN300-28270917-0.1g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 0.1g |
$1484.0 | 2025-03-19 | |
Enamine | EN300-28270917-0.5g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 0.5g |
$1619.0 | 2025-03-19 | |
Enamine | EN300-28270917-2.5g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 2.5g |
$3304.0 | 2025-03-19 | |
Enamine | EN300-28270917-5.0g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 5.0g |
$4890.0 | 2025-03-19 | |
Enamine | EN300-28270917-0.25g |
6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazol]-7'-amine |
2680587-00-0 | 95.0% | 0.25g |
$1551.0 | 2025-03-19 |
6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amineに関する追加情報
Introduction to 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine (CAS No. 2680587-00-0)
6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine, identified by its Chemical Abstracts Service (CAS) number 2680587-00-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirocyclic azetidines fused with pyrrole and imidazole moieties, which are known for their diverse biological activities and potential therapeutic applications.
The molecular architecture of 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine features a unique spirocyclic core, where an azetidine ring is connected to a pyrroloimidazole scaffold. This structural motif is particularly intriguing due to its ability to interact with biological targets in novel ways, offering a promising scaffold for the development of innovative drug candidates. The presence of multiple heterocyclic rings in its structure suggests potential for broad-spectrum biological activity, including interactions with enzymes and receptors relevant to various diseases.
In recent years, there has been growing interest in spirocyclic compounds due to their unique pharmacokinetic properties and enhanced binding affinity. The spirocyclic core in 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine contributes to its rigidity, which can improve molecular recognition and stability in biological environments. This feature makes it an attractive candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new therapeutic agents. The pyrroloimidazole moiety is particularly noteworthy, as it has been implicated in various biological processes and has shown promise in preclinical studies as a scaffold for antiviral, anticancer, and anti-inflammatory agents. The combination of these structural elements in 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine suggests that it may exhibit multiple modes of action simultaneously.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. These studies have highlighted the potential of 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine as a versatile scaffold for drug design. By leveraging these computational tools, scientists can optimize the structure of the compound to enhance its potency and selectivity against specific disease-related targets.
The synthesis of 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires sophisticated synthetic strategies to achieve high yields and purity. However, the development of novel synthetic routes has opened up new avenues for exploring its pharmacological potential. Researchers have reported efficient synthetic pathways that involve multi-step reactions involving cyclization and functional group transformations.
Preclinical studies have begun to uncover the pharmacological profile of 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine. Initial experiments have shown that it exhibits promising activity against certain enzymatic targets relevant to inflammation and cancer progression. These findings are particularly exciting as they suggest that this compound could be developed into a therapeutic agent with multiple applications.
The potential therapeutic applications of 6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine are broad and varied. Its structural features make it a candidate for treating conditions such as chronic inflammation, neurodegenerative diseases, and certain types of cancer. Additionally, its ability to modulate multiple biological pathways could make it useful in combination therapies where multiple targets are addressed simultaneously.
In conclusion,6',7 '-dihydrospiro azetidine -3 ,5 '- py rrol o 1 , 2 - aim id az ol - 7 '- am ine (CAS No . 268058 7 -00 -0 ) is a structurally intriguing compound with significant potential in pharmaceutical research . Its unique chemical properties , combined with promising preclinical data , make it an exciting candidate for further development . As research continues , it is likely that this compound will play an important role in the discovery and development of new treatments for various diseases . p >
2680587-00-0 (6',7'-dihydrospiroazetidine-3,5'-pyrrolo1,2-aimidazol-7'-amine) Related Products
- 42190-83-0(C12H10N2O4)
- 1510048-87-9(2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)
- 2172230-34-9(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidohexanoic acid)
- 1507200-46-5(tert-butyl 3-(1-aminopropan-2-yl)azetidine-1-carboxylate)
- 2138134-17-3(2-(4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)
- 6425-32-7(3-morpholino-1,2-propanediol)
- 87865-78-9(N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine)
- 1425544-56-4(2-(9H-Carbazol-9-yl)phenol)
- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)
- 1428532-95-9((2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride)




